

Methyl 1-cyclopentene-1-carboxylate: A Technical Guide for the Fragrance Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 1-cyclopentene-1-carboxylate

Cat. No.: B041561

[Get Quote](#)

Introduction

Methyl 1-cyclopentene-1-carboxylate, a colorless liquid with a characteristic fruity aroma, is a versatile ingredient within the fragrance industry.^[1] Its unique chemical structure, featuring a cyclopentene ring attached to a carboxylate group, makes it a valuable component in the creation of various perfume formulations. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications for researchers, scientists, and professionals in the fragrance and flavor sector.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Methyl 1-cyclopentene-1-carboxylate** is essential for its effective use in fragrance formulations. Key data is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₂	[1] [2]
Molecular Weight	126.15 g/mol	PubChem
CAS Number	25662-28-6	[1] [2]
Appearance	Colorless liquid to White to pale yellow Crystalline Powder or Low Melting Solid	[1]
Odor	Fruity	[1]
Boiling Point	180-182 °C	[1]
Solubility	Slightly soluble in water (4.3 g/L at 25 °C)	[1]

Olfactory Profile

Methyl 1-cyclopentene-1-carboxylate is primarily characterized by a general fruity scent.[\[1\]](#) While detailed public descriptions of its specific nuances are limited, related cyclopentane derivatives are known to possess both fruity and floral notes. For instance, methylcyclopentylidene acetate is noted for its powerful and diffusive character reminiscent of ylang-ylang oil. This suggests that **Methyl 1-cyclopentene-1-carboxylate** may also exhibit a complex odor profile with potential for floral and other undertones, making it a potentially multifaceted ingredient for perfumers.

Synthesis

A viable synthetic route to **Methyl 1-cyclopentene-1-carboxylate** involves the dehydrochlorination-decarbonylation of methyl 1-chloro-2-oxo-1-cyclohexanecarboxylate. This reaction proceeds through a proposed cyclopropanone intermediate, which then thermally eliminates carbon monoxide to yield the desired product.

[Click to download full resolution via product page](#)

A schematic of the synthesis of **Methyl 1-cyclopentene-1-carboxylate**.

Experimental Protocol: Synthesis of Methyl 1-cyclopentene-1-carboxylate

This protocol is adapted from a published synthetic method.

Materials:

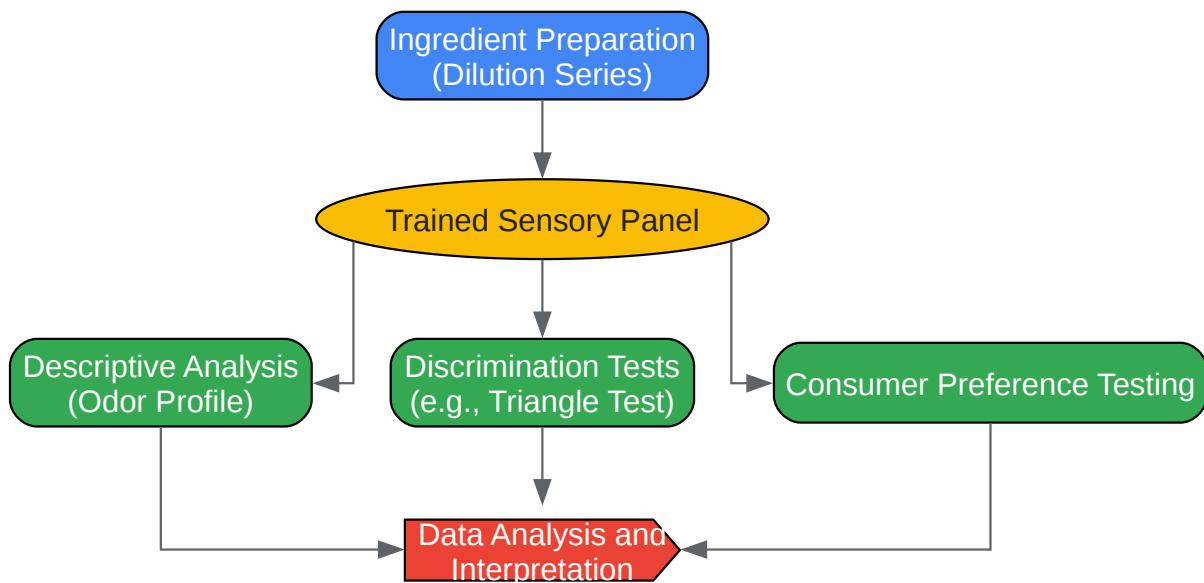
- Methyl 1-chloro-2-oxo-1-cyclohexanecarboxylate
- Anhydrous sodium carbonate
- Xylene
- Glass powder

Procedure:

- A mixture of methyl 1-chloro-2-oxo-1-cyclohexanecarboxylate, anhydrous sodium carbonate, and a small amount of glass powder in xylene is prepared in a round-bottom flask equipped with a reflux condenser.
- The mixture is heated to reflux with vigorous stirring.
- The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature.

- The solid residue is removed by filtration.
- The filtrate is concentrated under reduced pressure to remove the xylene.
- The crude product is then purified by fractional distillation under reduced pressure to yield pure **Methyl 1-cyclopentene-1-carboxylate**.

Applications in the Fragrance Industry


Methyl 1-cyclopentene-1-carboxylate's fruity character makes it a suitable component for a variety of fragrance applications. It can be utilized to impart fresh and fruity notes to perfumes, personal care products, and household cleaners. Its chemical structure also suggests its potential use as a building block for the synthesis of other fragrance ingredients.^{[1][3]} The use of cyclopentane derivatives in perfumery is well-established, often contributing to fruity and floral accords.

Sensory Evaluation and Stability Testing

To fully characterize the potential of **Methyl 1-cyclopentene-1-carboxylate** in fragrance formulations, standardized sensory evaluation and stability testing are crucial.

Sensory Evaluation Workflow

A typical workflow for the sensory evaluation of a new fragrance ingredient is outlined below.

[Click to download full resolution via product page](#)

A generalized workflow for sensory evaluation of a fragrance ingredient.

Stability Testing Protocol

Ensuring the stability of a fragrance ingredient is critical for product longevity and performance.

Objective: To assess the stability of **Methyl 1-cyclopentene-1-carboxylate** in a model fragrance formulation under various stress conditions.

Methodology:

- Sample Preparation: Prepare solutions of **Methyl 1-cyclopentene-1-carboxylate** at a predetermined concentration (e.g., 1% or 5%) in a base solvent (e.g., ethanol) and in a representative product base (e.g., a simple shampoo or lotion base).
- Stress Conditions:
 - Accelerated Stability (Heat): Store samples in an oven at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

- Light Exposure: Expose samples to controlled UV and visible light to simulate exposure in a retail environment.
- Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (e.g., -10°C) and thawing (room temperature).
- Real-Time Stability: Store samples under ambient conditions (e.g., 25°C) for an extended period (e.g., 12-24 months).
- Evaluation: At specified time points, samples are evaluated for changes in:
 - Odor: Assessed by a trained sensory panel.
 - Color and Appearance: Visually inspected.
 - Chemical Integrity: Analyzed by gas chromatography (GC) to quantify the concentration of **Methyl 1-cyclopentene-1-carboxylate** and detect any degradation products.

Olfactory Receptor Interaction

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal epithelium. While the specific ORs that bind to **Methyl 1-cyclopentene-1-carboxylate** have not been publicly identified, its fruity character suggests that it likely interacts with a subset of ORs that are responsive to ester functional groups and cyclic aliphatic structures. Further research, potentially involving in-vitro assays with a panel of known ORs, would be necessary to elucidate the specific receptor interactions and downstream signaling pathways.

[Click to download full resolution via product page](#)

A simplified, hypothetical signaling pathway for odor perception.

Conclusion

Methyl 1-cyclopentene-1-carboxylate is a promising fragrance ingredient with a desirable fruity character. Its synthesis is achievable through established chemical transformations, and its properties make it suitable for a range of perfumery applications. Further detailed sensory analysis is required to fully elucidate its olfactory profile and potential synergies with other fragrance materials. Stability testing will be crucial to ensure its longevity and performance in final consumer products. As the demand for novel fragrance ingredients continues to grow, a thorough understanding of molecules like **Methyl 1-cyclopentene-1-carboxylate** will be essential for the creation of innovative and successful fragrances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 25662-28-6(methyl cyclopent-1-ene-1-carboxylate) | Kuujia.com [kuujia.com]
- To cite this document: BenchChem. [Methyl 1-cyclopentene-1-carboxylate: A Technical Guide for the Fragrance Industry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041561#methyl-1-cyclopentene-1-carboxylate-in-the-fragrance-industry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com